N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the compound’s chemical properties, such as increased lipophilicity and metabolic stability. This compound is of interest in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, potentially leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated and trifluoromethylated morpholine derivatives, such as:
- N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
- N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
- N-[(4-bromophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O2/c20-16-7-1-13(2-8-16)11-24-18(26)25-9-10-27-17(12-25)14-3-5-15(6-4-14)19(21,22)23/h1-8,17H,9-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSYBTJTAWZOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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